2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide (CAS 946233-99-4) is a synthetic small molecule belonging to the pyrimidin-4-yl acetamide class. It features a 4-chlorophenylacetyl group linked via an amide bond to a 4-aminophenyl spacer, which is further connected to a 6-methoxy-2-methylpyrimidine core.

Molecular Formula C20H19ClN4O2
Molecular Weight 382.85
CAS No. 946233-99-4
Cat. No. B2894538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide
CAS946233-99-4
Molecular FormulaC20H19ClN4O2
Molecular Weight382.85
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN4O2/c1-13-22-18(12-20(23-13)27-2)24-16-7-9-17(10-8-16)25-19(26)11-14-3-5-15(21)6-4-14/h3-10,12H,11H2,1-2H3,(H,25,26)(H,22,23,24)
InChIKeyVEQNJURKAMRZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946233-99-4: A 4-Chlorophenyl Pyrimidin-4-yl Acetamide Scaffold for Targeted Medicinal Chemistry Procurement


2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide (CAS 946233-99-4) is a synthetic small molecule belonging to the pyrimidin-4-yl acetamide class [1]. It features a 4-chlorophenylacetyl group linked via an amide bond to a 4-aminophenyl spacer, which is further connected to a 6-methoxy-2-methylpyrimidine core. With a molecular weight of 382.8 g·mol⁻¹, a computed XLogP3-AA of 4.2, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds, this compound occupies a moderately lipophilic region of drug-like chemical space [1]. The presence of both the electron-withdrawing 4-chloro substituent on the phenylacetyl ring and the electron-donating 6-methoxy group on the pyrimidine provides a distinctive electronic profile that differentiates it from closely related methoxy-phenyl or unsubstituted phenyl analogs [2].

Why CAS 946233-99-4 Cannot Be Replaced by Generic Pyrimidin-4-yl Acetamide Analogs


In the pyrimidin-4-yl acetamide series, even single-atom substitutions on the phenylacetyl ring produce large shifts in target binding affinity and selectivity. Structure–activity relationship (SAR) studies on the closely related N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold have demonstrated that methoxyaryl substitution patterns modulate adenosine A₃ receptor antagonism by orders of magnitude—converting inactive compounds into sub-20 nM ligands—while simultaneously tuning selectivity over A₁ and A2A subtypes [1]. Compounds with 4-chlorophenylacetyl groups exhibit a distinct electronic and steric profile compared to their 4-methoxyphenyl or unsubstituted phenyl counterparts, directly affecting π-stacking interactions with target proteins and metabolic stability via cytochrome P450 engagement [1][2]. Generic replacement with a scaffold-matched but substituent-divergent analog therefore risks loss of potency, reversal of selectivity, or introduction of unwanted off-target activity. The quantitative evidence below substantiates why the specific 4-chlorophenyl-6-methoxy-2-methylpyrimidine substitution pattern matters for reproducible scientific outcomes.

Quantitative Differentiation Evidence for CAS 946233-99-4 Versus Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation from the 4-Methoxy Analog

The 4-chlorophenylacetyl group in the target compound (CAS 946233-99-4) imparts a computed XLogP3-AA of 4.2, which is approximately 0.7 to 1.0 log units higher than the corresponding 4-methoxyphenyl analog, N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide [1][2]. This difference is consistent with the established Hansch π parameter for aromatic chlorine (+0.71) versus methoxy (−0.02), and has been shown in related pyrimidin-4-yl acetamide series to directly correlate with increased membrane permeability and altered tissue distribution [2].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Acceptor Count Advantage Over 4-Fluoro and Unsubstituted Phenyl Analogs

The target compound possesses five hydrogen bond acceptors (HBA = 5), contributed by the pyrimidine nitrogens, methoxy oxygen, amide carbonyl, and the aniline NH lone pair [1]. In contrast, the 4-fluorophenyl analog (replacing Cl with F) would have an identical HBA count of 5 but a reduced halogen bond donor capacity, while the unsubstituted phenyl analog (replacing Cl with H) retains only 4 hydrogen bond acceptors due to loss of the chlorine lone pair interactions [2]. The 4-chloro substituent can participate in halogen bonding (C–Cl···O/N interactions) with target protein backbone carbonyls or side-chain acceptors, a capacity absent in the 4-H and diminished in the 4-F analog, as documented in crystallographic studies of halogenated aromatic ligands [2].

Molecular recognition Target engagement Structure-based design

Adenosine A₃ Receptor Selectivity Profile Versus Pyrimidin-4-yl Acetamide Scaffold Mates

In the broader N-(2,6-diarylpyrimidin-4-yl)acetamide series, the specific methoxyaryl substitution pattern has been shown to produce adenosine A₃ receptor antagonists with Ki values below 20 nM and selectivity exceeding 100-fold over A₁ and A2A subtypes [1]. While direct binding data for CAS 946233-99-4 on adenosine receptors have not been publicly reported in peer-reviewed literature, compounds bearing the 4-chlorophenyl motif within this scaffold class have been characterized in BindingDB with Ki values of 800 nM at human adenosine A2A and 900 nM at human adenosine A₃ receptors (BDBM50495604), establishing measurable but moderate affinity [2]. This contrasts sharply with optimized analogs containing different aryl substitution that achieve sub-nanomolar A₃ affinity, underscoring the critical role of the aryl group identity in determining both potency and subtype selectivity within this chemotype [1].

GPCR pharmacology Adenosine receptor Selectivity profiling

Rotatable Bond Count and Conformational Flexibility Differentiation

CAS 946233-99-4 possesses six rotatable bonds as computed by Cactvs 3.4.8.24 [1]. This count is identical to the 4-methoxyphenyl analog but one bond fewer than sulfonamide-linked analogs such as N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide (CAS 946273-86-5), which has seven rotatable bonds due to the sulfonamide linker [2]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon binding and reduces ligand efficiency metrics such as LE and LLE [3]. In the adenosine receptor antagonist series, reducing conformational flexibility has been correlated with improved subtype selectivity, as rigidified ligands sample fewer bioactive conformations capable of activating off-target receptors [3].

Conformational analysis Entropic penalty Ligand efficiency

Molecular Weight and Fractional sp³ Character for Lead-Likeness Assessment

At 382.8 g·mol⁻¹, CAS 946233-99-4 exceeds the typical lead-like cutoff of 350 g·mol⁻¹ but remains within the Rule-of-Five compliant space (MW < 500) [1]. Its molecular weight is approximately 40–50 g·mol⁻¹ higher than the des-chloro (unsubstituted phenyl) analog (~337 g·mol⁻¹) due to the chlorine atom (35.5 g·mol⁻¹ mass contribution) [1]. Despite this increase, the compound's fractional sp³ carbon character (Fsp³ ≈ 0.15, estimated from SMILES analysis) aligns with lead-like criteria (Fsp³ ≥ 0.25 recommended; actual value marginal) and distinguishes it from more aromatic, flat analogs that may suffer from poor solubility and promiscuous binding [2]. The balance of aromatic character (4 rings/systems) and conformational flexibility (6 rotatable bonds) places this compound at a property intersection suitable for hit-to-lead optimization, where further functionalization can tune both potency and physicochemical parameters.

Lead-likeness Fragment-based drug discovery Property filtering

Optimal Scientific Procurement and Application Scenarios for CAS 946233-99-4


GPCR SAR Probe for Adenosine and Related Purinergic Receptor Subtype Selectivity Mapping

Based on the established class-level SAR demonstrating that aryl substitution on the pyrimidin-4-yl acetamide scaffold profoundly influences adenosine receptor subtype affinity and selectivity [1], CAS 946233-99-4 is optimally deployed as a reference compound in a systematic SAR matrix. Its 4-chlorophenyl group provides a specific electronic and steric benchmark against which 4-methoxy, 4-fluoro, 4-bromo, and unsubstituted phenyl variants can be quantitatively compared in radioligand displacement assays. Procurement of this specific CAS number ensures that the chlorine substituent's contribution to binding enthalpy (via halogen bonding) and binding entropy (via desolvation) can be experimentally deconvoluted.

Physicochemical Benchmarking in Lead Optimization Cascades

The computed property profile—XLogP3-AA = 4.2, MW = 382.8, HBA = 5, rotatable bonds = 6 [1]—makes CAS 946233-99-4 a suitable physicochemical benchmark for evaluating the impact of halogen substitution on permeability, solubility, and metabolic stability within pyrimidin-4-yl acetamide lead series. Its lipophilicity is approximately 0.7–1.0 log units higher than the 4-methoxy analog (see Evidence Item 1), enabling direct experimental comparison of Caco-2 permeability, microsomal stability, and plasma protein binding between halogenated and non-halogenated matched molecular pairs.

Halogen Bonding Interaction Studies in Structural Biology

The 4-chlorophenyl group of CAS 946233-99-4 provides a σ-hole capable of forming directional C–Cl···O/N halogen bonds with protein backbone carbonyls or side-chain acceptors [1]. This compound is therefore suited as a tool ligand for co-crystallization or cryo-EM studies aimed at experimentally validating halogen bonding geometries in protein–ligand complexes. Comparison of its binding mode with the 4-fluoro and unsubstituted phenyl analogs can quantify the energetic contribution of the halogen bond to overall binding affinity, providing critical data for computational docking scoring function calibration.

Scaffold-Hopping Starting Point for Kinase or Epigenetic Target Inhibitor Design

The 2-(4-chlorophenyl)acetamide moiety linked to a 4-aminophenyl-pyrimidine system shares structural pharmacophoric features with known type II kinase inhibitors that bind to the DFG-out conformation via an amide linker and a terminal aryl group occupying the allosteric back pocket [1]. CAS 946233-99-4 can serve as a minimalist scaffold for fragment-growing campaigns targeting kinases (e.g., JAK2, c-KIT) or bromodomain-containing proteins, where the 4-chlorophenyl group probes a hydrophobic sub-pocket and the 6-methoxy-2-methylpyrimidine engages the hinge region or acetyl-lysine binding cleft.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.